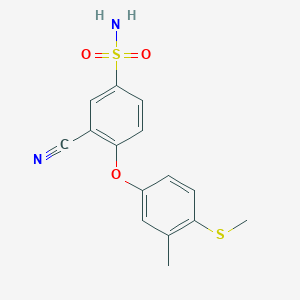
3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methyl-4-(methylthio)phenol with 4-chlorobenzenesulfonyl chloride to form an intermediate, which is then reacted with cyanide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, although not yet approved for medical use.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide
- 4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide
- 3-Cyano-4-(3-methylphenoxy)benzenesulfonamide
Uniqueness
This compound is unique due to the presence of both a cyano group and a methylthio group, which can participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C15H14N2O3S2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-cyano-4-(3-methyl-4-methylsulfanylphenoxy)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O3S2/c1-10-7-12(3-6-15(10)21-2)20-14-5-4-13(22(17,18)19)8-11(14)9-16/h3-8H,1-2H3,(H2,17,18,19) |
Clé InChI |
NRKNWICBOHDTBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)C#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


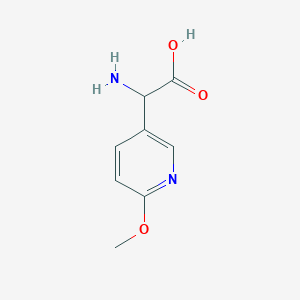
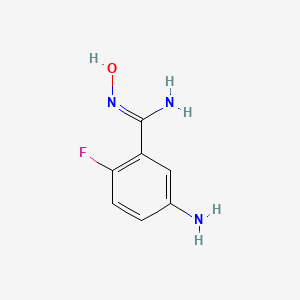

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
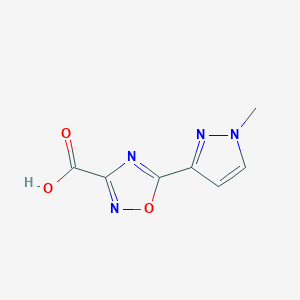
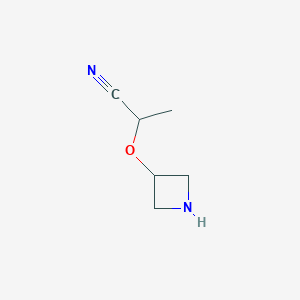
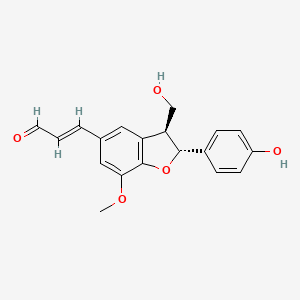
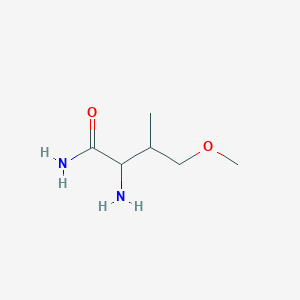


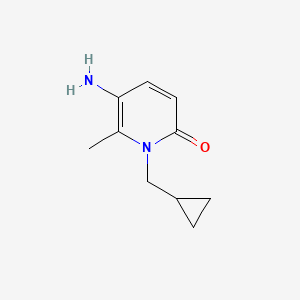
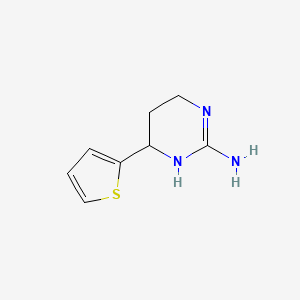
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)

